DL-Methioninol is a racemic mixture of D-methioninol and L-methioninol, both of which are amino acid analogues structurally similar to the essential amino acid methionine. While specific details about its source and classification are limited within the provided papers, its role in scientific research primarily revolves around its use as a chiral derivatizing agent in analytical chemistry, particularly for the enantioseparation of beta-amino alcohols using high-performance liquid chromatography (HPLC). []
DL-Methioninol can be derived from the hydrolysis of methionine or synthesized through various chemical processes. The primary sources for its production include biological systems and synthetic pathways involving starting materials such as acrolein, methyl mercaptan, and ammonia.
DL-Methioninol falls under the category of amino alcohols and is characterized by the presence of both amino and hydroxyl functional groups. It is a chiral compound, existing as two enantiomers: D-methioninol and L-methioninol.
The synthesis of DL-methioninol typically involves several key steps, including:
The synthesis process often requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants. For instance, the hydrolysis step may involve refluxing with acids or alkalis for optimal yields .
DL-Methioninol has a molecular structure characterized by a sulfur atom bonded to a carbon chain with an amino group (-NH2) and a hydroxyl group (-OH). Its structural formula can be represented as:
DL-Methioninol participates in various chemical reactions typical of amino alcohols, including:
The reactions involving DL-methioninol typically require specific catalysts or conditions to proceed efficiently. For example, esterification reactions may necessitate acid catalysts to facilitate the formation of ester bonds .
The mechanism by which DL-methioninol exerts its biological effects involves its role as a precursor in the synthesis of other important biomolecules. It can participate in methylation reactions, contributing to the formation of S-adenosylmethionine, which is crucial for numerous methylation processes in biological systems.
Research indicates that DL-methioninol can influence cellular metabolism by acting as a substrate for various enzymatic reactions, thereby affecting pathways related to protein synthesis and cellular signaling .
Relevant analyses indicate that the purity of synthesized DL-methioninol can exceed 99%, making it suitable for various applications .
DL-Methioninol has several scientific uses:
The enzymatic synthesis of DL-methioninol from methionine precursors involves reductase cascades and transamination pathways. Key enzymes include methionine decarboxylases that convert methionine to 3-methylthiopropylamine, followed by aldehyde reductases (e.g., alcohol dehydrogenases) that reduce the intermediate aldehyde to methioninol [9]. Candida boidinii and engineered Saccharomyces cerevisiae strains express NADPH-dependent reductases that specifically reduce methional (3-methylthiopropionaldehyde) to methioninol with >90% conversion efficiency [9]. Alternative pathways employ transaminases that utilize keto acid acceptors (α-ketoglutarate) to convert methionine into methioninol precursors, though this route shows lower atom economy (65-78%) compared to reductive pathways [3].
Recent metabolic engineering has enabled stereoselective synthesis through D-amino acid oxidase (DAAO) conversion of D-methionine to α-keto-γ-(methylthio)butyrate, followed by reductive amination via engineered Rhodococcus jostii L-phenylalanine dehydrogenase (L-PheDH). This dual-enzyme system achieves 98% enantiomeric excess of L-methioninol when integrated into yeast chassis [9].
Table 1: Key Enzymes in Methioninol Biosynthesis
Enzyme Class | Source Organism | Cofactor Requirement | Specific Activity (U/mg) | Conversion Yield (%) |
---|---|---|---|---|
Aldehyde reductase | Candida boidinii | NADPH | 12.4 ± 0.8 | 92.1 |
D-amino acid oxidase | Trigonopsis variabilis | FAD | 8.7 ± 0.5 | 88.3 |
L-PheDH | Rhodococcus jostii | NADH | 15.2 ± 1.1 | 96.5 |
Methionine decarboxylase | Bacillus subtilis | PLP | 5.3 ± 0.4 | 75.6 |
Sulfur assimilation critically governs precursor flux toward DL-methioninol synthesis. Microbial systems utilize sulfate activation cascades involving ATP sulfurylase (forming APS) and APS kinase (generating PAPS), which feeds reduced sulfur into cysteine biosynthesis [1] [6]. Cysteine then enters the transsulfuration pathway via cystathionine-γ-synthase (MetB) to form cystathionine, which is cleaved by cystathionine-β-lyase (MetC) to yield homocysteine – the immediate precursor of methionine [1].
Methionine adenosyltransferase (MAT) diverts methionine toward S-adenosylmethionine (SAM) synthesis, creating metabolic competition for methioninol production [6]. Engineering strategies that downregulate metK (encoding MAT) increase intracellular methionine pools by 3.2-fold in E. coli [8]. Sulfur source studies reveal that thiosulfate (S₂O₃²⁻) supplementation enhances methioninol titers by 40% compared to sulfate in Corynebacterium glutamicum, due to reduced energetic costs during reduction [3] [6].
Table 2: Impact of Sulfur Sources on Methioninol Precursor Yield
Sulfur Source | Strain | Methionine Accumulation (g/L) | Relative Flux to Transsulfuration |
---|---|---|---|
Sulfate (SO₄²⁻) | E. coli W3110 | 0.13 ± 0.02 | 1.0 (reference) |
Thiosulfate (S₂O₃²⁻) | E. coli ΔmetJ | 0.24 ± 0.03 | 1.8 |
Cysteine | C. glutamicum ATCC 13032 | 0.31 ± 0.04 | 2.1 |
Methanesulfonate | Pichia pastoris GS115 | 0.18 ± 0.03 | 1.4 |
Industrial production hosts exhibit marked differences in methioninol biosynthetic efficiency due to species-specific metabolic architecture and regulatory constraints. Escherichia coli K-12 derivatives with deregulated methionine biosynthesis (ΔmetJ, metAFR) achieve methioninol titers of 0.24 g/L, but suffer from premature pathway termination due to endogenous methionine transporters [8]. Corynebacterium glutamicum ATCC 13032 outperforms E. coli by 3.1-fold (0.75 g/L) due to its weaker feedback inhibition of homoserine dehydrogenase and enhanced sulfur incorporation efficiency [3].
Yeast platforms (S. cerevisiae) show superior reductase activity for the final methional→methioninol conversion but require D-methionine resolution due to native SAM synthetase stereoselectivity [9]. CRISPR-integrated DAAO and L-PheDH genes in industrial S. cerevisiae HDL increase methioninol flux by 289% compared to plasmid-based expression. Gram-positive actinomycetes (e.g., Streptomyces coelicolor) remain underexplored but demonstrate native methioninol titers 2.4-fold higher than Bacillus species, attributed to their secondary metabolite pathways [3].
Multilayered regulation of methioninol biosynthesis involves transcriptional repression, allosteric control, and synthetic genetic circuits. Native regulation centers on the MetJ repressor, which binds S-adenosylmethionine (SAM) corepressor to inhibit met regulon transcription. Deletion of metJ derepresses methionine biosynthesis but triggers SAM accumulation that inhibits homoserine succinyltransferase (MetA) [8]. Combinatorial engineering addresses this through:
CRISPR-based multiplex integration of methioninol pathway genes (metB, metC, reductases) into dispensable genomic loci (e.g., gln3, sah1) minimizes plasmid loss and stabilizes expression. When coupled with HPA3 deletion (prevents N-acetylation of D-methionine), this strategy achieves continuous methioninol production over 14 generations with <0.01% productivity loss [9] [10].
Table 3: Genetic Components for Methioninol Pathway Regulation
Genetic Component | Function | Engineering Approach | Effect on Methioninol Titer |
---|---|---|---|
metJ | Methionine repressor | Deletion | +137% |
metAFR | Feedback-resistant homoserine succinyltransferase | Point mutations (G111E/D198G) | +212% |
metKmut | Hypomorphic S-adenosylmethionine synthetase | T226P mutation reducing SAM synthesis | +184% |
gln3 | Nitrogen catabolite repression regulator | CRISPR knockout | +67% |
HPA3 | D-amino acid N-acetyltransferase | Deletion | +89% (D-methionine utilization) |
Compounds Mentioned: DL-Methioninol, Methionine, S-adenosylmethionine (SAM), Homocysteine, Cystathionine, O-succinylhomoserine, 3-Methylthiopropylamine, Methional, α-keto-γ-(methylthio)butyrate, Biphenylalanine (bipA)
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